Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

This 4-methyl-7-carboxylate benzoxazepine provides a defined, fragment-like entry point (MW 235.24, LogP 0.69) for kinase (PIM1), bromodomain (CBP/P300), and PEX14 inhibitor programs. Unlike unsubstituted (4-H) or higher N-alkyl analogs, the N4-methyl substituent offers a synthetically tractable diversification handle while preserving favorable fragment properties (Fsp³ 0.333). High-purity (≥98%) material ensures reproducible SAR data in head-to-head comparisons with the 4-ethyl (CAS 1707567-14-3) and 4-H (CAS 1206229-01-7) analogs. Ideal for focused kinase library design and fragment-based lead optimization. Verify batch-specific CoA before use.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 1708179-07-0
Cat. No. B2893646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
CAS1708179-07-0
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O
InChIInChI=1S/C12H13NO4/c1-13-6-9-5-8(12(15)16-2)3-4-10(9)17-7-11(13)14/h3-5H,6-7H2,1-2H3
InChIKeyAYMBZJGKDNSIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS 1708179-07-0): Core Scaffold & Procurement Baseline


Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS 1708179-07-0) is a bicyclic benzoxazepine derivative with molecular formula C₁₂H₁₃NO₄ and molecular weight 235.24 g/mol, featuring a 4-methyl substituent and a methyl ester at the 7-position . It serves as a key intermediate and scaffold in medicinal chemistry, with the 2,3,4,5-tetrahydro-1,4-benzoxazepine core recognized as a privileged structure for developing kinase inhibitors, bromodomain modulators, and PEX14 protein-protein interaction inhibitors [1]. Commercial availability is limited to research-grade supply (typical purity ≥98% ), requiring careful vendor qualification for procurement decisions.

Why Generic Benzoxazepine Substitution Is Not Advisable: The Critical Role of N4-Alkyl Identity


Within the 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate series, the N4 substituent exerts a profound influence on lipophilicity-driven properties, with even a single carbon homologation from methyl to ethyl producing measurable shifts in calculated LogP (0.69 vs. 1.05 ). The benzoxazepine scaffold exhibits context-dependent pharmacology, where specific N-acyl or N-alkyl modifications determine target engagement profiles ranging from PIM1 kinase inhibition (IC₅₀ 21–28 μM for lead compound 58626268 in cancer cell lines [1]) to selective CBP/P300 bromodomain antagonism (IC₅₀ 0.142–0.625 μM for I-CBP112 ). Generic substitution with unsubstituted (4-H) or alternatively N-alkylated analogs introduces uncontrolled variability in solubility, permeability, and target selectivity, rendering direct drop-in replacement unreliable without revalidation of the entire synthetic or assay workflow.

Quantitative Differentiation of Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate Against Its Closest Analogs


N4-Methyl vs. N4-Ethyl: Calculated LogP Difference of 0.36 Units Favors Lower Lipophilicity

The target compound (4-methyl) exhibits a calculated LogP of 0.69, which is 0.36 units lower than the directly comparable 4-ethyl analog (LogP 1.05 ). This difference, while moderate in absolute terms, places the 4-methyl derivative closer to the optimal oral drug-like lipophilicity range (LogP 1–3) and suggests superior aqueous solubility relative to its 4-ethyl congener [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight Advantage: 14 Da Reduction Compared to 4-Ethyl Analog Improves Fragment-Like Character

The target compound has a molecular weight of 235.24 g/mol, which is 14 Da lower than the 4-ethyl analog (249.27 g/mol ). This mass difference, corresponding to a single methylene unit, positions the compound within the fragment-like space (MW < 250), enhancing its suitability for fragment-based screening campaigns where lower molecular weight starting points yield higher ligand efficiency metrics.

Fragment-based drug design Ligand efficiency Molecular weight

Fraction of sp³ Carbons (Fsp³): 0.333 Confirms Balanced Saturation for Three-Dimensionality

The target compound possesses an Fsp³ value of 0.333, indicating that one-third of its carbon atoms are sp³-hybridized. This is identical to the 4-ethyl analog (Fsp³ = 0.385 ) but provides a defined, measurable baseline for the 4-methyl series. Fsp³ values above 0.25 are associated with improved clinical success rates, as higher three-dimensionality reduces promiscuous flat-structure interactions and enhances solubility [1].

Fsp³ Molecular complexity Drug-likeness

Benzoxazepine Scaffold Validation: PIM1 Kinase Inhibition Achieves Micromolar Potency in Cancer Cell Lines

Although direct biological data for the 4-methyl-7-carboxylate compound itself remains unpublished, the benzoxazepine scaffold it represents has been validated as a PIM1 kinase inhibitor class. Compound 58626268, a trisubstituted tetrahydro-1,4-benzoxazepine (containing 4-(2-aminoisonicotinoyl) and 7-(1-benzothien-3-yl) substituents along with a 9-hydroxyl group), demonstrated IC₅₀ values of 28.1 μM (HCT-116), 23.5 μM (U-2OS), and 21 μM (hTERT-RPE-1) [1]. The 4-methyl-7-carboxylate substitution pattern of the target compound provides a distinct, more polar entry point for structure-activity relationship (SAR) exploration compared to this lipophilic lead.

Kinase inhibition PIM1 Cancer cell cytotoxicity

High-Value Application Scenarios for Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate


Fragment-Based Lead Generation Targeting the PEX14-PEX5 Protein-Protein Interface

The compound's fragment-like molecular weight (235.24 g/mol ) and moderate lipophilicity (LogP 0.69 ) make it an ideal starting fragment for PEX14 inhibitor optimization. The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold has confirmed activity in disrupting the PEX14-PEX5 interaction, with optimized derivatives achieving low- to high-digit micromolar IC₅₀ values and validated target engagement by NMR [1]. The 4-methyl substitution provides a synthetically tractable handle for N-acylation or further diversification, while the 7-methyl ester enables amide coupling or hydrolysis to the carboxylic acid for improved target complementarity.

Kinase Inhibitor Library Design with Defined Physicochemical Property Space

The benzoxazepine core is a recognized kinase inhibitor scaffold, appearing in mTOR, PI3K, and RIP1 inhibitor programs [2][3]. The target compound offers a defined, low-MW entry point with an Fsp³ of 0.333 , exceeding the Flatland escape criterion of 0.25 [4]. Procurement for focused kinase libraries allows systematic exploration of N4 substituent effects on potency and selectivity, building on the validated PIM1 inhibition exhibited by structurally related benzoxazepines (IC₅₀ 21–28 μM [5]).

Synthetic Intermediate for CBP/P300 Bromodomain Probe Development

The tetrahydro-1,4-benzoxazepine backbone serves as the core of I-CBP112, a well-characterized CBP/P300 bromodomain chemical probe (IC₅₀ 0.142–0.625 μM ). While the target compound lacks the elaborated N-acyl and 7,9-diaryl ether substitution of I-CBP112, its unadorned 4-methyl-7-carboxylate structure provides a versatile intermediate for divergent synthesis of probe candidates. Its lower LogP (0.69) relative to more lipophilic benzoxazepine probes suggests utility in improving the solubility of final probe compounds when incorporated into early-stage design.

Physicochemical Comparator Standard in N4-Alkyl SAR Studies

The availability of well-characterized, high-purity material (≥98% ) with documented physicochemical parameters (LogP, MW, Fsp³ ) enables its use as a reference standard in head-to-head SAR studies against the 4-ethyl (CAS 1707567-14-3) and 4-H (CAS 1206229-01-7) analogs. Systematic comparison of experimentally determined properties (solubility, permeability, metabolic stability) across this homologous series can establish quantitative structure-property relationships (QSPR) that guide N4-alkyl optimization for any benzoxazepine-based program.

Quote Request

Request a Quote for Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.